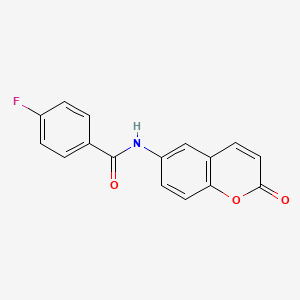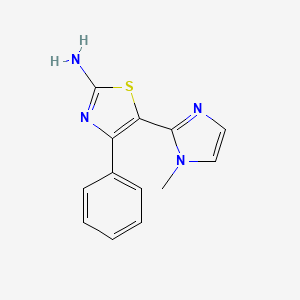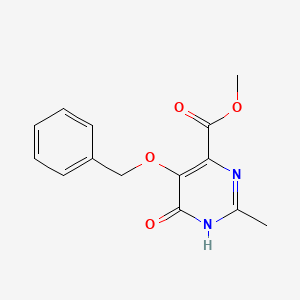
Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a methyl group, a benzyloxy group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction conditions usually require a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrimidine ring structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is used to study enzyme inhibition and protein interactions. Its derivatives can serve as probes to investigate biological pathways and mechanisms.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new drugs targeting various diseases, including cancer and infectious diseases. The pyrimidine ring is a common motif in many antiviral and anticancer drugs.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in disease processes, such as kinases or proteases.
Receptors: It can bind to receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Methyl 5-acetyl-2-(benzyloxy)benzoate: This compound has a similar structure but lacks the pyrimidine ring, making it less reactive in certain chemical reactions.
Methyl 2-(benzyloxy)-5-acetylbenzoate: Another structurally similar compound, but with different functional groups that affect its reactivity and applications.
Uniqueness: Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its combination of functional groups and the presence of the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-11(14(18)19-2)12(13(17)16-9)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCGWNEPCXRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
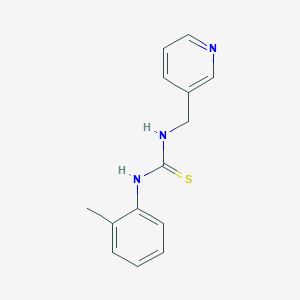
![7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2620609.png)
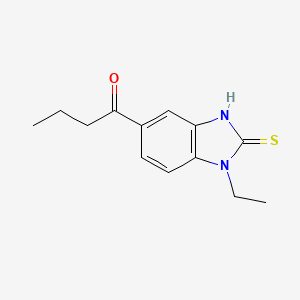
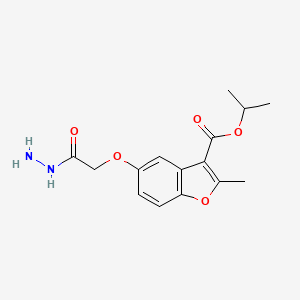


![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2620618.png)
![1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2620619.png)
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B2620622.png)
![N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2620623.png)
![1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2620624.png)
![1-methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide](/img/structure/B2620625.png)
